molecular formula C23H20N4O4S2 B2537352 N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 397289-95-1

N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2537352
CAS No.: 397289-95-1
M. Wt: 480.56
InChI Key: ICJWXOZYGLQNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide is a structurally complex small molecule featuring a benzoxazole core linked to a phenylcarbamothioyl group and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The benzoxazole ring is a heterocyclic aromatic system known for enhancing bioactivity in medicinal chemistry, particularly in apoptosis induction and kinase inhibition . This compound’s design likely aims to synergize the cytotoxic effects of benzoxazole derivatives with the pharmacological stability of sulfamoyl groups, positioning it as a candidate for anticancer or enzyme-targeted therapies.

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S2/c1-27(2)33(29,30)18-12-10-15(11-13-18)21(28)26-23(32)24-17-7-5-6-16(14-17)22-25-19-8-3-4-9-20(19)31-22/h3-14H,1-2H3,(H2,24,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJWXOZYGLQNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H22N4O4S2C_{25}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of 506.6 g/mol. It contains functional groups that may contribute to its biological activity, including a benzo[d]oxazole moiety and a carbamothioyl group.

PropertyValue
Molecular FormulaC25H22N4O4S2
Molecular Weight506.6 g/mol
IUPAC NameThis compound
CAS Number590394-64-2

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that thioamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with benzo[d]oxazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It may bind to cellular receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress, leading to cell death in malignant cells.

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that thioamide derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Evaluation :
    • In another research article, derivatives containing the benzo[d]oxazole moiety were tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth, suggesting potential therapeutic applications in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The target compound shares structural motifs with several classes of bioactive molecules:

  • Benzoxazole Derivatives : Compounds such as 4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and 4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8f) () feature benzoxazole cores with sulfonamide or acetamido linkers. These compounds exhibit VEGFR-2 inhibition and apoptosis induction, suggesting that halogenation (e.g., Cl or CH₃ substituents) modulates potency .
  • Sulfamoyl Benzamides : N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)-N,N-dimethylsulfonamide (5b) () and 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () highlight the importance of sulfamoyl groups in enhancing solubility and target affinity. The dimethylsulfamoyl group in the target compound may improve metabolic stability compared to bulkier substituents like diethyl or benzyl groups .
  • Heterocyclic Hybrids: Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () and 5207 N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride () demonstrate that replacing benzoxazole with benzothiazole or imidazole alters selectivity. Benzothiazole derivatives, for instance, often show enhanced penetration due to reduced steric hindrance .

Structure-Activity Relationship (SAR) Trends

  • Benzoxazole Substitution : Chloro or methyl groups at the benzoxazole 5-position (e.g., 12e and 12f in ) enhance cytotoxicity by ~30% compared to unsubstituted analogues, likely via increased lipophilicity and membrane permeability .
  • Sulfamoyl Optimization : Dimethylsulfamoyl groups (as in the target compound) show higher metabolic stability than diethyl variants (), but may reduce potency compared to aryl-sulfonamides () due to weaker π-π stacking .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Reference
Target Compound ~500 g/mol 3.2 8 N/A
12e () 467 g/mol 4.1 5
8e () 498 g/mol 3.8 9
5b () 439 g/mol 2.9 7

Q & A

Q. Advanced

  • Molecular Docking : Use Glide XP (Schrödinger Suite) to model binding modes in the VEGFR-2 kinase domain. Key scoring terms include hydrophobic enclosure and hydrogen-bond networks .
  • In Vitro Assays :
    • Kinase Inhibition : Measure IC₅₀ via ADP-Glo™ kinase assays.
    • Cell Proliferation : MTT assays on endothelial/cancer cell lines (e.g., HUVECs) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfamoyl groups) and correlate with activity trends .

How do molecular conformations influence photophysical properties?

Q. Advanced

  • Aggregation-Induced Emission (AIE) : Restricted intramolecular rotation (RIR) in condensed states (e.g., crystalline, nanosheets) enhances emission by suppressing non-radiative decay via twisted intramolecular charge transfer (TICT) .
  • Experimental Validation :
    • Time-Resolved Fluorescence : Compare lifetimes in amorphous vs. crystalline states.
    • XRD Analysis : Correlate packing motifs (e.g., π-π stacking) with quantum yields .
  • Theoretical Modeling : TD-DFT simulations of excited-state dynamics .

What strategies optimize bioavailability via structural modifications?

Q. Advanced

  • Lipophilicity Enhancement : Introduce trifluoromethyl groups (improves metabolic stability and membrane permeability) .
  • Solubility Modifications : Add polar substituents (e.g., hydroxyl, carboxyl) or formulate as prodrugs (e.g., ester derivatives).
  • QSAR Models : Use descriptors like LogP, polar surface area, and hydrogen-bond donors/acceptors to predict ADME properties .

How to analyze intermolecular interactions in its crystal structure?

Q. Basic

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H···O, H···N) and π-π interactions using CrystalExplorer software .
  • Energy Framework Analysis : Visualizes interaction energies (electrostatic, dispersion) between molecular pairs .
  • X-Ray Diffraction : Resolves hydrogen-bonding networks (e.g., C–H···O, N–H···S) and torsion angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.